molecular formula C19H22O4 B3976835 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione

1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione

Cat. No. B3976835
M. Wt: 314.4 g/mol
InChI Key: LWTVJZZILDJDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione, also known as BDMO, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. BDMO is a spirocyclic diketone that contains a benzoyl group and two methyl groups, making it a highly functionalized compound. In

Mechanism of Action

The mechanism of action of 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is not fully understood, but it is believed to be due to its ability to act as a nucleophile and react with electrophiles. 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione can also form hydrogen bonds with other molecules, which can affect its reactivity and biological activity.
Biochemical and Physiological Effects:
1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has antioxidant and anti-inflammatory properties, which may make it useful in the development of new drugs for the treatment of various diseases. 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has also been shown to have antibacterial and antifungal properties, which may make it useful in the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione in lab experiments is its unique structure, which makes it a versatile building block for the synthesis of various organic compounds. 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are many future directions for the research and development of 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione. One potential area of research is in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Another potential area of research is in the development of new materials, including spirocyclic compounds, which have unique properties and potential applications in various industries. Finally, future research could focus on improving the synthesis method of 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione to increase its yield and make it more accessible to researchers.
Conclusion:
In conclusion, 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is a highly functionalized compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has been widely used in scientific research, particularly in the development of new drugs and materials. While there are still many unanswered questions about the mechanism of action and biological activity of 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione, its potential applications make it an exciting area of research for the future.

Scientific Research Applications

1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione has been widely used in scientific research due to its unique structure and potential applications. One of the most significant applications of 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione is in the field of organic synthesis. 1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione can be used as a building block for the synthesis of various organic compounds, including spirocyclic compounds, which are important in the development of new drugs and materials.

properties

IUPAC Name

1-benzoyl-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-18(2)16(21)19(11-7-4-8-12-19)15(23-17(18)22)14(20)13-9-5-3-6-10-13/h3,5-6,9-10,15H,4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTVJZZILDJDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)C2(CCCCC2)C(OC1=O)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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